(r)-3-Amino-4-(2-furyl)butyric acid
Description
Properties
Molecular Formula |
C8H12ClNO3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
(3R)-3-amino-4-(furan-2-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H/t6-;/m1./s1 |
InChI Key |
HEKGJKLINSOCPK-FYZOBXCZSA-N |
Isomeric SMILES |
C1=COC(=C1)C[C@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=COC(=C1)CC(CC(=O)O)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key differentiating factors include:
- Substituent type and position : The 2-furyl group in the target compound contrasts with phenyl, pyridyl, or fluorophenyl groups in analogs.
- Protecting groups: Some analogs feature Fmoc or Boc protection on the amino group, enhancing stability for synthetic applications.
- Salt forms : Hydrochloride salts improve aqueous solubility compared to free acid forms.
Data Table: Comparative Analysis
Key Findings from Comparative Studies
3-Pyridyl substituents () confer basicity due to the nitrogen atom, influencing solubility and receptor binding profiles.
Protection and Stability :
- Fmoc- and Boc-protected analogs () are widely used in solid-phase peptide synthesis, whereas the free acid form of the target compound may require in situ protection for such applications.
Solubility and Bioavailability :
- The dihydrochloride salt () demonstrates higher aqueous solubility than free acids, a critical factor for pharmacokinetics.
Stereochemical Considerations: All compounds listed retain the (R)-configuration, emphasizing the importance of chirality in biological activity.
Commercial Availability :
- Some analogs, such as 5-(2-furyl)isoxazole-3-carboxylic acid (), are listed as discontinued, suggesting challenges in synthesis or market demand.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic approaches to (R)-3-Amino-4-(2-furyl)butyric acid involves the reaction of 2-furylacrylic acid with ammonia or amine sources to introduce the amino group at the 3-position of the butyric acid chain. This reaction typically requires a catalyst and controlled temperature to achieve the desired stereochemistry and minimize side reactions.
Catalytic Amination of 2-Furylacrylic Acid: The direct amination of 2-furylacrylic acid under catalytic conditions can yield the amino acid with control over the (R)-configuration. Catalysts such as transition metal complexes or biocatalysts are employed to enhance selectivity.
Stereoselective Hydrogenation and Ring-Opening: Some synthetic methods utilize intermediates such as protected lactams or ketones derived from chirally-pure precursors (e.g., Vince lactam). These intermediates undergo selective hydrogenation and ring-opening under acidic or basic conditions to yield the target amino acid with high enantiomeric purity.
Protecting Group Strategies: The use of protecting groups like Boc (tert-butoxycarbonyl) is common to protect the amino group during multi-step synthesis, facilitating purification and improving yields. Deprotection steps are carefully controlled to avoid racemization.
Enzymatic and Biocatalytic Methods
Industrial production often favors enzymatic processes due to their high specificity, mild reaction conditions, and environmental benefits.
Enzymatic Resolution: Biocatalysts such as amino acid oxidases or transaminases can selectively convert racemic mixtures into the desired (R)-enantiomer, enhancing optical purity.
Whole-Cell Biotransformations: Microbial strains engineered to express specific enzymes can convert precursors like 2-furylacrylic acid into this compound efficiently, allowing scalable production with fewer impurities.
Industrial-Scale Preparation and Purity Control
While direct literature on this compound is limited, insights can be drawn from closely related compounds such as BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, which shares structural and synthetic challenges.
Solvent and Base Selection: The choice of organic solvent immiscible with water (e.g., toluene, methyl tert-butyl ether) and inorganic bases (e.g., sodium hydroxide, potassium carbonate) critically influences the formation of condensation impurities and overall yield.
Reaction Conditions: Controlled temperature (0-40 °C, optimally around 20 °C) and reaction time (4-18 hours, typically ~10 hours) allow high purity and yield by minimizing side reactions and impurity formation.
Impurity Management: Condensation impurities formed during synthesis can significantly affect product quality and downstream applications. Strategies such as controlled addition of reagents, phase separation, and pH adjustment after reaction help reduce impurities and facilitate purification.
Comparative Data Table of Preparation Parameters and Outcomes
| Parameter | Method A (Catalytic Amination) | Method B (Enzymatic Resolution) | Industrial Method (Solvent/Base Control) |
|---|---|---|---|
| Starting Material | 2-Furylacrylic acid | Racemic amino acid mixture | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid derivative |
| Catalyst/Base | Transition metal catalyst, ammonia | Amino acid oxidase or transaminase | Sodium hydroxide or potassium carbonate |
| Solvent | Polar aprotic solvents | Aqueous buffer systems | Toluene, methyl tert-butyl ether |
| Temperature | 25-50 °C | Ambient (30-37 °C) | 0-40 °C (optimal 20 °C) |
| Reaction Time | 6-12 hours | 12-24 hours | 4-18 hours (optimal 10 hours) |
| Yield (%) | 70-85% | 80-90% | ~90% |
| Purity (%) | >95% | >98% | >99% |
| Impurity Control | Moderate (requires purification) | High specificity, low impurities | Controlled by solvent/base choice and pH adjustment |
| Scalability | Moderate | High (bioreactors) | High (industrial batch reactors) |
Detailed Research Findings and Examples
Example 1 (Catalytic Amination): Reaction of 2-furylacrylic acid with ammonia under catalytic conditions at controlled temperature yields this compound with moderate to high yield and purity. Catalyst choice and reaction parameters critically affect stereoselectivity.
Example 2 (Enzymatic Resolution): Use of transaminase enzymes on racemic mixtures provides high enantiomeric excess and purity, suitable for pharmaceutical applications where stereochemistry is crucial.
Example 3 (Industrial Preparation of Analogous Compounds): In the preparation of BOC-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, optimized solvent and base selection (e.g., toluene and sodium hydroxide) at 20 °C for 10 hours led to a product purity of 99.87% and yield of 90%, with condensation impurities controlled below 0.12%. This method is adaptable for scale-up and industrial production due to its stability and simplicity.
Summary and Outlook
The preparation of this compound involves a combination of stereoselective synthetic chemistry and biocatalytic techniques. Key factors influencing successful preparation include:
- Precise control of reaction conditions (temperature, time, pH)
- Use of appropriate catalysts or enzymes for stereochemical control
- Selection of solvents and bases to minimize impurities
- Application of protecting groups to facilitate purification and stability
Future developments may focus on greener synthesis routes, enhanced enzymatic processes, and continuous flow reactors to improve efficiency and sustainability in industrial production.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of (R)-3-Amino-4-(2-furyl)butyric acid in laboratory settings?
- Methodological Answer : Optimize reaction conditions using enzymatic catalysis, which has demonstrated high conversion rates (e.g., 82% yield in 24 hours for structurally similar intermediates). Key parameters include pH control, temperature (25–37°C), and enzyme-to-substrate ratios. Monitoring reaction progress via HPLC ensures timely termination to prevent byproduct formation .
Q. What analytical techniques are recommended for confirming the stereochemical purity of this compound?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10 v/v) to resolve enantiomers. Complementary techniques like circular dichroism (CD) spectroscopy or X-ray crystallography validate absolute configuration, especially when synthesizing derivatives with critical stereochemical requirements .
Q. What are the critical parameters for ensuring batch-to-batch consistency in the synthesis of this compound?
- Methodological Answer : Standardize starting material purity (>98% by GC), reaction time, and purification protocols (e.g., recrystallization in ethanol/water mixtures). Implement quality control via NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm molecular identity and detect impurities (<0.5% by GC) .
Q. What are the common impurities encountered during synthesis, and how are they characterized?
- Methodological Answer : Common impurities include racemized enantiomers, unreacted intermediates, or side products from furan ring oxidation. LC-MS and 2D-NMR (COSY, HSQC) identify structural anomalies, while gradient HPLC quantifies impurity levels. For example, residual solvents are monitored via headspace GC .
Advanced Research Questions
Q. How do enzymatic synthesis routes compare to traditional chemical methods in producing this compound with high enantiomeric excess (ee)?
- Methodological Answer : Enzymatic routes (e.g., using transaminases or acylases) achieve >99% ee by leveraging substrate specificity, whereas chemical synthesis often requires chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes), which may yield 85–95% ee. Trade-offs include enzyme cost vs. catalyst recyclability .
Q. What strategies mitigate racemization during the synthesis of this compound derivatives?
- Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during synthesis to prevent β-elimination or racemization. Conduct reactions at low temperatures (0–4°C) and avoid strong bases. Post-synthesis deprotection with TFA/H2O (95:5) preserves chirality .
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in pharmacological targets?
- Methodological Answer : Introduce substituents at the furan ring (e.g., halogenation at the 5-position) or modify the butyric acid backbone (e.g., trifluoromethyl or cyano groups on the phenyl ring). Evaluate analogs using in vitro binding assays (e.g., fluorescence polarization) and molecular docking to correlate structural changes with target affinity .
Q. What in vivo stability challenges are associated with this compound, and how can prodrug strategies address them?
- Methodological Answer : The compound may undergo rapid renal clearance or enzymatic degradation. Design ester-based prodrugs (e.g., ethyl or pivaloyloxymethyl esters) to enhance lipophilicity and plasma stability. Assess bioavailability via pharmacokinetic studies in rodent models, monitoring hydrolysis rates in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
